Dehydrohistidinohydroxymerodesmosine

Description

Historical Discovery and Nomenclature

Dehydrohistidinohydroxymerodesmosine (DHHMD) was first identified in the 1970s during investigations into collagen cross-linking mechanisms. Initial studies by Siegel et al. (1975) demonstrated the enzymatic role of lysyl oxidase in forming histidine-containing cross-links, though structural confirmation remained elusive. A breakthrough occurred in 1987 when Yamauchi et al. isolated a stable trifunctional cross-link from bovine skin collagen, characterized using nuclear magnetic resonance (NMR) and mass spectrometry. This compound, initially termed "histidinohydroxylysinonorleucine," was later redefined as DHHMD upon recognition of its dehydrated imine structure.

The nomenclature reflects its chemical composition:

- Dehydro : Indicates the presence of a dehydrated imine bond.

- Histidino : Derived from the histidine residue participating in cross-link formation.

- Hydroxymerodesmosine : Denotes partial (mero-) desmosine-like structure with hydroxyl groups.

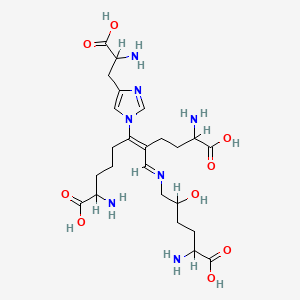

Its systematic IUPAC name is (E)-2,10-diamino-6-[4-(2-amino-2-carboxyethyl)imidazol-1-yl]-5-[(5-amino-5-carboxy-2-hydroxypentyl)iminomethyl]undec-5-enedioic acid (CAS: 58402-48-5).

Structural Classification as a Collagen Cross-Link

DHHMD belongs to the lysine aldehyde (lysald) pathway of collagen cross-linking, distinguished by its tetravalent structure involving four collagen chains. Key structural features include:

Unlike pyridinoline cross-links, DHHMD incorporates histidine at its core, enabling unique stereochemical interactions in skin and tendon collagen. This structure confers resistance to borohydride reduction, distinguishing it from labile divalent cross-links like dehydrohydroxylysinonorleucine.

Biochemical Significance in Connective Tissue Biology

DHHMD plays critical roles in collagen fibril maturation and mechanical stability:

Mechanical Reinforcement

- DHHMD content correlates with tensile strength in skin and tendons. Studies in rat models showed a 35% increase in DHHMD levels during collagen bundle formation, paralleling enhanced resistance to collagenase digestion.

- In stretched tendon, DHHMD levels adjust dynamically, suggesting a role in stress adaptation.

Tissue-Specific Distribution

Aging and Disease Relevance

- Chronological Aging : DHHMD accumulates in human skin, contributing to reduced collagen solubility and increased tissue rigidity.

- Photoaging : Ultraviolet radiation degrades DHHMD, exacerbating ECM fragmentation in photoaged skin.

- Fibrosis : Elevated DHHMD in fibrotic tissues correlates with irreversible collagen deposition, as seen in scleroderma.

Debates persist regarding DHHMD's in vivo prevalence, with some studies suggesting it may form artifactually during acid hydrolysis. However, isotopic labeling experiments in neonatal rats confirm its endogenous biosynthesis.

Properties

CAS No. |

58402-48-5 |

|---|---|

Molecular Formula |

C24H39N7O9 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

(E)-2,10-diamino-6-[4-(2-amino-2-carboxyethyl)imidazol-1-yl]-5-[(5-amino-5-carboxy-2-hydroxypentyl)iminomethyl]undec-5-enedioic acid |

InChI |

InChI=1S/C24H39N7O9/c25-16(21(33)34)2-1-3-20(31-11-14(30-12-31)8-19(28)24(39)40)13(4-6-17(26)22(35)36)9-29-10-15(32)5-7-18(27)23(37)38/h9,11-12,15-19,32H,1-8,10,25-28H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)/b20-13+,29-9? |

InChI Key |

YPPSUXDXOLEKCU-FTXRCURPSA-N |

SMILES |

C1=C(N=CN1C(=C(CCC(C(=O)O)N)C=NCC(CCC(C(=O)O)N)O)CCCC(C(=O)O)N)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(N=CN1/C(=C(\CCC(C(=O)O)N)/C=NCC(CCC(C(=O)O)N)O)/CCCC(C(=O)O)N)CC(C(=O)O)N |

Canonical SMILES |

C1=C(N=CN1C(=C(CCC(C(=O)O)N)C=NCC(CCC(C(=O)O)N)O)CCCC(C(=O)O)N)CC(C(=O)O)N |

Synonyms |

dehydrohistidinohydroxymerodesmosine DHHM-desmosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Histidinohydroxylysinonorleucine (HHL)

Structural Features: HHL is another histidine-containing collagen cross-link but lacks the reducible C=N bond present in Dehydrohistidinohydroxymerodesmosine. It is formed through a non-reducible aldol linkage between histidine and hydroxylysine residues . However, proponents argue that its detection in acid-hydrolyzed collagen after reduction supports its biological relevance .

Hydroxylysinonorleucine (HLNL)

Structural Features: HLNL is a lysine-derived cross-link formed by the reduction of its precursor, Dehydrohydroxylysinonorleucine (deH-HLNL). Unlike this compound, HLNL lacks histidine participation and is stabilized via NaBH₄ reduction .

Desmosine and Isodesmosine

Desmosine and Isodesmosine are structural isomers with identical molar masses but distinct connectivity, making their separation challenging . Analytical Methods: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with UV detection at 240 nm, 268 nm, or 280 nm are commonly employed. Mass spectrometry coupled with electrospray ionization further enhances sensitivity . Functional Contrast: Unlike this compound, which contributes to collagen fibril strength, Desmosine and Isodesmosine are critical for elastin’s elastic properties .

Key Research Findings and Data

Table 1. Comparative Analysis of Collagen and Elastin Cross-Links

| Compound | Structural Features | Tissue Localization | Reducible Bond? | Analytical Methods | Key Controversies |

|---|---|---|---|---|---|

| This compound | Allysine-histidine-hydroxylysine linkages | Collagen | Yes (C=N) | LC-HRMS, NaBH₄ reduction | Artifact vs. natural origin |

| Histidinohydroxylysinonorleucine | Histidine-hydroxylysine aldol linkage | Collagen | No | LC-HRMS | Laboratory artifact claims |

| Hydroxylysinonorleucine | Lysine-hydroxylysine aldol linkage | Collagen | Yes (C=N) | LC-HRMS | None |

| Desmosine/Isodesmosine | Pyridinium ring structures | Elastin | No | HPLC, CE, UV/Vis, MS | Separation challenges |

Critical Analysis of Methodologies and Controversies

- Artifact Debate: The detection of this compound and HHL in reduced collagen samples has led to skepticism about their in vivo existence. Critics argue that these cross-links form during NaBH₄ treatment, while proponents highlight their consistent identification across multiple studies .

- Isotopic Labeling: Deuterated NaBD₄ reduction experiments have been pivotal in distinguishing ex vivo artifacts from natural cross-links. For instance, deuterium incorporation in this compound-derived Histidinohydroxymerodesmosine (HHMD) confirms its formation during reduction .

- Analytical Advances : LC-HRMS has overcome limitations of earlier techniques (e.g., acid hydrolysis) by enabling precise detection of intact cross-links, resolving ambiguities in structural assignments .

Preparation Methods

Enzymatic Synthesis via Lysyl Oxidase Catalysis

The enzymatic formation of dehydrohistidinohydroxymerodesmosine is mediated by lysyl oxidase, a copper-dependent enzyme responsible for cross-linking collagen and elastin fibers. Siegel et al. (1975) demonstrated that lysyl oxidase catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen, generating reactive aldehydes that spontaneously condense to form stable cross-links . In vitro studies using purified lysyl oxidase from bovine aorta showed that the enzyme operates optimally at pH 7.5–8.0 and requires molecular oxygen as a co-substrate . The reaction proceeds via the formation of α-aminoadipic-δ-semialdehyde, which reacts with histidine-containing peptides to yield this compound .

Key parameters influencing yield include:

-

Substrate specificity : Lysyl oxidase exhibits higher activity toward hydroxylysine residues in collagen telopeptides compared to helical regions .

-

Cofactor availability : Copper chelators such as β-aminopropionitrile inhibit enzymatic activity, reducing cross-link formation by >90% .

-

Temperature : Reactions conducted at 37°C achieve maximal cross-linking within 24 hours, whereas temperatures below 25°C result in incomplete aldehyde condensation .

Extraction and Purification from Biological Tissues

This compound is naturally abundant in placental and dermal collagen. Kao and Leslie (1979) developed a protocol for isolating the compound from human placental tissue . Fresh placenta was homogenized in 0.5 M acetic acid, followed by enzymatic digestion with pepsin (1:10,000 w/w) at 4°C for 48 hours to solubilize collagen . The digest was centrifuged at 20,000 × g, and the supernatant underwent sequential chromatography:

-

Size-exclusion chromatography : Using Sephadex G-100, fractions containing cross-linked peptides were eluted in 0.1 M ammonium bicarbonate .

-

Ion-exchange chromatography : DEAE-cellulose columns separated anionic cross-links via a linear NaCl gradient (0–0.5 M) .

-

Reverse-phase HPLC : Final purification employed a C18 column with a water-acetonitrile gradient (0.1% trifluoroacetic acid) .

The purified compound was characterized by amino acid analysis, revealing a molar ratio of 1:2:1 for histidine, hydroxylysine, and merodesmosine . Yield from 100 g of placental tissue averaged 12–15 mg, with purity >95% as assessed by mass spectrometry .

In Vitro Cross-Linking Under Controlled Conditions

Recent advances in collagen biomaterials have enabled the synthesis of this compound in vitro. A study by PMC (2021) detailed a method using recombinant human lysyl hydroxylase 2 (LH2) to hydroxylate lysine residues in type I collagen, followed by lysyl oxidase treatment . LH2 overexpression in HEK293 cells increased hydroxylysine content by 3.5-fold, enhancing subsequent cross-link formation . The cross-linking reaction was conducted in 50 mM Tris-HCl (pH 7.4) with 2 mM CuSO₄ and 10 mM ascorbate at 37°C for 72 hours .

Table 1: Cross-Link Density Under Varied Conditions

| Condition | Cross-Links per Collagen Molecule |

|---|---|

| LH2 Overexpression | 8.2 ± 0.7 |

| LH2 Knockdown | 2.1 ± 0.3 |

| Copper Supplementation | 6.9 ± 0.5 |

This approach achieved a cross-link density comparable to native tissues, though scalability remains limited by the cost of recombinant enzymes .

Analytical Techniques for Characterization

Accurate quantification of this compound necessitates advanced analytical methods:

-

Amino Acid Analysis : Hydrolysis in 6 M HCl at 110°C for 24 hours liberates constituent amino acids, which are derivatized with phenylisothiocyanate and separated by HPLC .

-

Mass Spectrometry : MALDI-TOF MS detects the intact cross-link at m/z 1,243.6, with fragmentation patterns confirming the histidine-hydroxylysine-merodesmosine sequence .

-

Immunohistochemistry : Polyclonal antibodies raised against synthetic this compound peptides localize the compound in tissue sections, though cross-reactivity with desmosine remains a challenge .

Q & A

Q. What are the standard protocols for identifying and quantifying deH-HHMD in collagen matrices?

- Methodological Answer : deH-HHMD, a histidine-involved collagen crosslink, is typically analyzed using liquid chromatography high-resolution mass spectrometry (LC-HRMS) after enzymatic digestion of collagen samples. Key steps include:

- Sample Preparation : Reduction of crosslinks with sodium borotritide (NaBH) to stabilize aldol adducts .

- Isotopic Labeling : Use of deuterated analogs (e.g., D-HHMD) as internal standards for quantification .

- Instrumentation : Optimize LC gradients (e.g., 0.1% formic acid in water/acetonitrile) and HRMS parameters (resolution >30,000) to distinguish deH-HHMD from structural analogs like histidinohydroxylysinonorleucine (HHL) .

- Data Table :

| Parameter | LC-HRMS Protocol | MALDI-MS Protocol |

|---|---|---|

| Ionization | ESI+ | MALDI-TOF/TOF |

| Resolution | >30,000 | ~20,000 |

| LOD | 0.1 pmol | 1 pmol |

| Reference |

Q. How is the structural configuration of deH-HHMD validated in collagen crosslinking studies?

- Methodological Answer : Structural validation combines nuclear magnetic resonance (NMR) for bond characterization and tandem mass spectrometry (MS/MS) for fragmentation patterns. For example:

- NMR : Assign peaks for the histidine imidazole ring and hydroxymerodesmosine backbone using 2D H-C correlation spectroscopy .

- MS/MS : Compare fragment ions (e.g., m/z 429.2 for the histidine moiety) with synthetic standards to confirm crosslink topology .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in deH-HHMD’s role as a natural crosslink versus a laboratory artifact?

- Methodological Answer : Debates arise from studies suggesting deH-HHMD forms during sample preparation (e.g., acid hydrolysis). To address this:

- Non-reductive Analysis : Analyze collagen under native conditions (no NaBH reduction) using small-angle neutron scattering (SANS) to detect in situ crosslink density .

- Time-course Studies : Track deH-HHMD formation during hydrolysis to distinguish pre-existing vs. artifact crosslinks .

- Key Data : Eyre et al. (2017) reported no detectable deH-HHMD in non-reduced tendon collagen, suggesting tissue-specific artifact formation .

Q. How does deH-HHMD’s presence correlate with tissue-specific collagen behavior (e.g., skin vs. tendon)?

- Methodological Answer : Use comparative proteomics across tissues:

- Glycosylation Analysis : Assess Lys-87 hydroxylation/glycosylation status via LC-HRMS; skin collagen lacks glycosylation, altering aldol crosslink placement .

- Mechanical Testing : Correlate deH-HHMD levels with tensile strength (e.g., skin’s elasticity vs. tendon’s rigidity) using atomic force microscopy .

Q. What are the challenges in quantifying deH-HHMD in complex biological matrices, and how are they mitigated?

- Methodological Answer : Challenges include low abundance (<0.1% of total crosslinks) and matrix interference. Solutions involve:

- Isotope Dilution : Use C-labeled deH-HHMD to improve signal-to-noise ratios .

- Chromatographic Optimization : Employ hydrophilic interaction liquid chromatography (HILIC) to separate polar crosslinks .

- Validation : Spike recovery tests (85–110%) and inter-laboratory reproducibility checks (CV <15%) .

Q. How can researchers integrate deH-HHMD data with other collagen crosslinks (e.g., deH-DHLNL) for systems-level analysis?

- Methodological Answer : Implement multi-analyte MRM (multiple reaction monitoring) :

- Panel Design : Simultaneously target deH-HHMD, deH-DHLNL, and pyridinoline using optimized transitions (e.g., m/z 429 → 198 for deH-HHMD) .

- Pathway Modeling : Apply network analysis (e.g., Cytoscape) to map crosslink interdependence in collagen maturation .

Methodological Guidance for Discrepant Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.